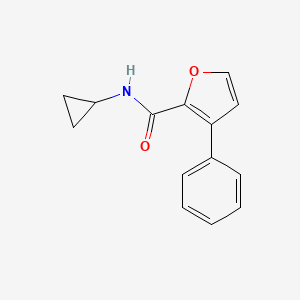

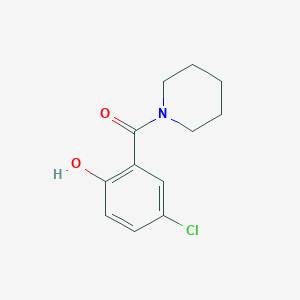

N-(5-Chlorosalicyloyl)Piperidine

Vue d'ensemble

Description

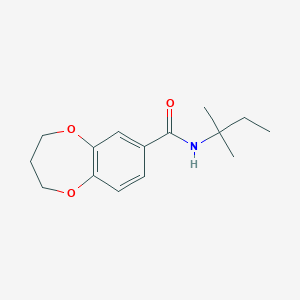

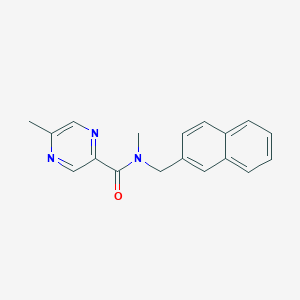

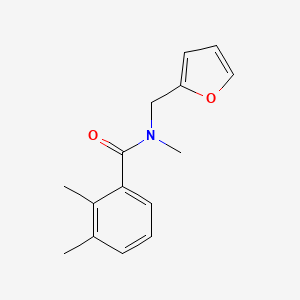

N-(5-Chlorosalicyloyl)Piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of salicylic acid and piperidine, and its synthesis method involves the reaction of 5-chlorosalicylic acid with piperidine in the presence of a catalyst.

Applications De Recherche Scientifique

Piperidine itself is recognized as a putative neurotransmitter, and sensitive determination of its concentration in tissues is crucial for evaluating its physiological role. Using derivatization techniques and thin-layer chromatographic separation, piperidine can be quantified in picomole quantities in tissues. This method was applied to the analysis of different tissues, and the brain concentrations of piperidine in different species were found to be lower than previously reported data (Seiler & Schneider, 1974).

In the context of medicinal chemistry, N-acyl-piperidine is a significant structural motif present in approximately 500 available structures, including nearly 30 pharmaceutically active compounds. The restricted rotation of the acyl substituent in such molecules can lead to distinct chemical environments. NMR studies and density functional theory modeling have demonstrated that the amide E:Z equilibrium in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives is influenced by non-covalent interactions between the amide oxygen and adjacent aromatic protons (Lanyon‐Hogg et al., 2015).

Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. One compound, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed potent inhibitory effects on acetylcholinesterase, suggesting its potential as an antidementia agent. This research highlights the importance of the basic quality of the nitrogen atom of piperidine in the increased activity of these compounds (Sugimoto et al., 1990).

Piperidine amides from the maritime plant Otanthus maritimus have shown insecticidal activity. Two new piperidine amides were isolated and evaluated for their effect on Crematogaster scutellaris ants and Reticulitermes balkanensis termites, showing significant levels of activity. This indicates the potential application of piperidine derivatives in pest control (Christodoulopoulou et al., 2005).

Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of some piperidine derivatives on the corrosion of iron. These studies, which included global reactivity parameters and adsorption behaviors on metal surfaces, suggest the potential application of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).

Propriétés

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-9-4-5-11(15)10(8-9)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHVZZJAJMUCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chlorosalicyloyl)Piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)